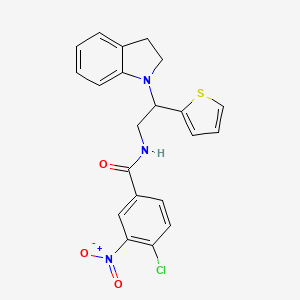

4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide

Description

4-Chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide is a benzamide derivative characterized by:

- Chlorine at position 4 and nitro at position 3 on the benzamide core.

- A branched ethyl group on the amide nitrogen, substituted with indoline (a bicyclic structure containing a benzene ring fused to a pyrrolidine) and thiophene (a five-membered aromatic ring with a sulfur atom).

Its analogs, however, highlight trends in synthesis and bioactivity .

Properties

IUPAC Name |

4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O3S/c22-16-8-7-15(12-18(16)25(27)28)21(26)23-13-19(20-6-3-11-29-20)24-10-9-14-4-1-2-5-17(14)24/h1-8,11-12,19H,9-10,13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWSDSQPBPRFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide typically involves multi-step organic synthesis techniques:

Formation of the Indolinyl Intermediate: The synthesis begins with the preparation of the indolinyl intermediate. Indole is reacted with an appropriate alkylating agent under basic conditions to introduce the ethyl group.

Thiophenyl Substitution: The thiophenyl group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane.

Nitration and Chlorination of Benzamide: The benzamide core is nitrated using a mixture of concentrated nitric and sulfuric acids. Chlorination is achieved using thionyl chloride or phosphorus pentachloride.

Coupling Reaction: The final step involves coupling the indolinyl-thiophenyl intermediate with the chlorinated nitrobenzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for nitration and chlorination steps, and employing palladium-catalyzed cross-coupling reactions for the introduction of the thiophenyl group. Process optimization would focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydride, potassium carbonate, in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Reduction: 4-amino-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as a pharmacophore. The presence of the indolinyl and thiophenyl groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The nitro group can be reduced to an amino group, which is a common motif in many bioactive molecules. The compound’s structure suggests it could be a lead compound for developing anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the indole and thiophene moieties, which are known for their conductive properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating them. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components. The indolinyl and thiophenyl groups could facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Chloro-Nitrobenzamides

The following compounds share the chloro-nitrobenzamide backbone but differ in substituents on the amide nitrogen (Table 1):

Table 1: Structural and Functional Comparison of Chloro-Nitrobenzamide Derivatives

Key Observations:

Substituent Diversity :

- The target compound combines indoline (a nitrogen-containing bicyclic structure) and thiophene , which may enhance binding to hydrophobic pockets in biological targets. In contrast, naphthyl () and methoxyphenyl () substituents prioritize aromatic stacking or solubility, respectively.

- Thiazole-containing analogs () introduce a sulfur-nitrogen heterocycle, which can improve metabolic stability compared to thiophene .

Chlorine at position 4 contributes to steric hindrance and may influence binding specificity .

Analogues with Indoline or Thiophene Motifs

Compounds sharing indoline or thiophene components (Table 2):

Table 2: Comparison of Indoline/Thiophene-Containing Compounds

Key Observations:

- Rotigotine Hydrochloride () demonstrates that thiophene-ethylamine moieties are viable in CNS-targeting drugs, supporting the hypothesis that the target compound’s thiophene group may confer similar bioavailability .

- Indoline derivatives () are associated with anticancer activity, suggesting the target compound’s indoline group could be explored for similar applications .

Biological Activity

4-Chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide is a complex organic compound notable for its unique structural features, including an indoline moiety, a thiophene ring, and a nitrobenzamide group. These components suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

- Molecular Formula : C21H18ClN3O3S

- Molecular Weight : 427.9 g/mol

- CAS Number : 898433-53-9

The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indoline Moiety : Indoline is synthesized through the reduction of indole using reducing agents like sodium borohydride.

- Thiophene Substitution : The thiophene ring is introduced via cross-coupling reactions, such as Suzuki or Stille coupling.

- Benzamide Formation : The final product is obtained by coupling the indoline and thiophene with a benzamide derivative.

Biological Activity Overview

Preliminary studies indicate that compounds containing indoline and thiophene rings exhibit a range of biological activities, including:

- Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines.

- Enzyme Inhibition : Potential inhibition of cholinesterases and other enzymes involved in critical metabolic pathways.

Anticancer Activity

A study evaluated the cytotoxic effects of 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide against several cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The results demonstrated significant cytotoxicity:

These findings suggest that the compound could be a lead candidate for further development in cancer therapeutics.

Enzyme Inhibition Studies

In vitro assays have indicated that 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide may inhibit acetylcholinesterase (AChE) with an IC50 value comparable to established inhibitors like donepezil:

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| 4-Chloro Compound | 13.62 | AChE |

| Donepezil | 10.00 | AChE |

This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

The biological mechanisms underlying the activity of this compound are likely multifaceted, involving:

- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways.

- Enzyme Inhibition : Competitive or non-competitive inhibition of key enzymes involved in cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide?

- Methodology :

- Multi-step synthesis : Typically involves coupling reactions between indoline-thiophene ethylamine intermediates and substituted benzoyl chlorides. Key steps include nucleophilic substitution and amide bond formation .

- Critical conditions :

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Temperature : Controlled heating (60–80°C) minimizes side reactions .

- Bases : Use of cesium carbonate or triethylamine to deprotonate intermediates .

- Purification : Column chromatography (silica gel) or recrystallization ensures >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical techniques :

- NMR spectroscopy : H and C NMR verify backbone structure and substituent positions (e.g., indoline, thiophene, nitro groups) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak) .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95%) and identifies impurities .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities across studies?

- Key considerations :

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms may explain divergent IC values .

- Purity validation : Impurities (e.g., unreacted nitrobenzamide) can skew activity; orthogonal purity checks (HPLC, NMR) are critical .

- Orthogonal assays : Use complementary methods (e.g., fluorescence polarization and surface plasmon resonance) to validate target engagement .

Q. How is the compound’s stability assessed under experimental conditions?

- Stability protocols :

- Accelerated degradation studies : Expose to pH gradients (2–9), elevated temperatures (40°C), and UV light to identify degradation products .

- Analytical monitoring : LC-MS tracks hydrolytic cleavage (e.g., amide bond) or nitro group reduction .

- Table: Stability Profile

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Acidic pH (2–3) | Amide hydrolysis | Buffer with citrate (pH 4–6) |

| UV light | Photooxidation of thiophene | Store in amber vials |

Q. What computational methods predict interactions with biological targets?

- Approaches :

- Molecular docking : AutoDock Vina or Glide models binding to kinase domains (e.g., EGFR, VEGFR) .

- Molecular dynamics (MD) : Simulations (100 ns) assess binding stability and conformational flexibility .

- QSAR modeling : Correlates substituent effects (e.g., nitro group position) with activity trends .

Data Contradiction Analysis

Q. How do researchers resolve discrepancies in synthetic yields?

- Root causes :

- Reagent quality : Trace moisture in DMF reduces coupling efficiency; use anhydrous solvents .

- Temperature control : Exothermic reactions require cooling to prevent side-product formation .

- Table: Yield Optimization

| Parameter | Low Yield Scenario (40–50%) | Optimized Protocol (70–80%) |

|---|---|---|

| Solvent | Technical-grade DMF | Anhydrous DMF (99.8%) |

| Reaction time | 12 hours | 18–24 hours |

Future Directions

- Mechanistic studies : Use CRISPR-Cas9 knockouts to validate target specificity in apoptosis pathways .

- Structure-activity relationships (SAR) : Synthesize analogs with halogen substitutions (e.g., fluoro, bromo) to enhance potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.